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molecular formula C12H9F3N2O4 B8377368 6-Methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline

6-Methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline

Cat. No. B8377368
M. Wt: 302.21 g/mol
InChI Key: ASWTYIDIMXIHHT-UHFFFAOYSA-N
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Patent
US04554279

Procedure details

To a solution of 0.5 g (0.02 g atom) of sodium in 30 ml of 2,2,2-trifluoroethanol were added 5.6 g (0.02 mole) of 5-bromo-6-methoxy-8-nitroquinoline and 7 ml of pyridine. The mixture was heated under reflux for 158 hr and filtered to remove 1.3 g of starting material. The filtrate was concentrated to 50 ml, diluted with diethyl ether, washed with water and dried (potassium carbonate). Solvent removal left a tan crystalline powder, mp 109°-115° which was extracted with benzene. (A trace of insoluble red crystals was discarded.) The benzene solution was concentrated and the resulting residue was crystallized from diethyl ether-petroleum ether (20°-40°) (5:1) to give 0.4 g of pale tan crystals of 6-methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline, mp 117°-119°. Concentration of the mother liquor provided an additional 2 g of product, mp 100°-111°. Crystallization of the first fraction from diethyl ether and vacuum drying, overnight, at 60°, gave the analytical sample, mp 120°-121°.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2.N1C=CC=CC=1.[F:24][C:25]([F:29])([F:28])[CH2:26][OH:27]>>[CH3:14][O:13][C:12]1[C:3]([O:27][CH2:26][C:25]([F:29])([F:28])[F:24])=[C:4]2[C:9](=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |^1:0|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C=C1OC)[N+](=O)[O-]
Name
Quantity
7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 158 hr
Duration
158 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove 1.3 g of starting material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 50 ml
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (potassium carbonate)
CUSTOM
Type
CUSTOM
Details
Solvent removal
WAIT
Type
WAIT
Details
left a tan crystalline powder, mp 109°-115° which
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene
CONCENTRATION
Type
CONCENTRATION
Details
) The benzene solution was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was crystallized from diethyl ether-petroleum ether (20°-40°) (5:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C2C=CC=NC2=C(C1)[N+](=O)[O-])OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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